2,6-Dichlorothiophenol
Overview
Description
2,6-Dichlorothiophenol is an organosulfur compound with the molecular formula C6H4Cl2S. It is a derivative of thiophenol, where two chlorine atoms are substituted at the 2 and 6 positions on the benzene ring. This compound is known for its distinctive odor and is typically found as yellow crystals or chunks .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichlorothiophenol can be synthesized through various methods. One common method involves the chlorination of thiophenol in the presence of a catalyst. The reaction typically proceeds as follows:
Chlorination of Thiophenol: Thiophenol is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at a controlled temperature to ensure selective chlorination at the 2 and 6 positions.
Purification: The crude product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods
In industrial settings, this compound is produced using a similar chlorination process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorothiophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can yield thiophenol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiophenol derivatives.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
2,6-Dichlorothiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds. Its reactivity makes it valuable in studying substitution and oxidation reactions.
Biology: It is used in biochemical studies to investigate the effects of organosulfur compounds on biological systems.
Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs with organosulfur components.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dichlorothiophenol involves its interaction with various molecular targets. The chlorine atoms and the thiol group play crucial roles in its reactivity. The thiol group can form strong bonds with metals and other electrophiles, making it a potent nucleophile. The chlorine atoms can participate in substitution reactions, allowing the compound to modify other molecules .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenol: Similar in structure but with an -OH group instead of -SH.
2,4-Dichlorothiophenol: Chlorine atoms at the 2 and 4 positions.
2,6-Dibromothiophenol: Bromine atoms instead of chlorine at the 2 and 6 positions
Uniqueness
2,6-Dichlorothiophenol is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of chlorine atoms at the 2 and 6 positions enhances its reactivity compared to other thiophenol derivatives. This makes it particularly useful in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
2,6-dichlorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2S/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBISHCXLCGVPGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179680 | |
Record name | Benzenethiol, 2,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24966-39-0 | |
Record name | 2,6-Dichlorobenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24966-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenethiol, 2,6-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024966390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenethiol, 2,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichlorothiophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.561 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 24966-39-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the chlorine atoms' position in 2,6-Dichlorothiophenol in terms of its biological activity?
A1: Research suggests that the position of chlorine atoms on the benzene ring significantly influences the biological activity of phenolic compounds. Specifically, the presence of chlorine atoms at the 2 and 6 positions of phenol leads to significant growth-regulating activity in plants, as observed with 2,6-dichlorophenol []. This activity was observed through various plant bioassays, including wheat cylinder, pea segment, and pea curvature tests. Additionally, applying these compounds to the soil of potted tomato plants resulted in noticeable epinastic responses []. This suggests that the 2,6-dichloro substitution pattern might be crucial for interacting with specific biological targets in plants. Further research is needed to elucidate the exact mechanism behind this structure-activity relationship.
Q2: Can this compound be utilized in photocatalytic reactions, and what is the underlying mechanism?
A2: While the provided research doesn't directly investigate this compound in photocatalysis, it highlights the successful application of a tellurorhodamine chromophore for the aerobic oxidation of thiols to disulfides under visible light irradiation []. This photocatalytic system relies on the tellurorhodamine chromophore acting as both a sensitizer and a catalyst. The proposed mechanism involves the formation of a tellurorhodamine telluroxide intermediate upon reaction with water and singlet oxygen generated by the chromophore upon irradiation. This telluroxide then facilitates thiol oxidation, regenerating the tellurorhodamine and producing the disulfide []. Although the study focuses on a different catalyst, the successful photocatalytic oxidation of thiols, including the structurally similar 2-naphthalenethiol, suggests that this compound could potentially be investigated as a substrate in similar photocatalytic systems.
Q3: Is there any spectroscopic data available for this compound?
A3: Yes, one study specifically investigated the Cl35 nuclear quadrupole resonance (NQR) spectra of this compound and its organometallic derivatives with mercury, tin, and lead []. Although the abstract doesn't detail the specific findings, this indicates that NQR spectroscopy can be used to characterize this compound and study its electronic environment, particularly around the chlorine atoms. This information can be valuable for understanding its reactivity and interactions with other molecules.
Q4: What synthetic routes are available for producing this compound?
A4: While the provided research doesn't delve into the specific synthesis of this compound, one study outlines a novel method for synthesizing arylthiols []. Although the exact details of this method are not provided in the abstract, this suggests potential alternative routes for synthesizing this compound and other structurally related arylthiols. This information can be beneficial for researchers seeking to synthesize this compound for further investigations.
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